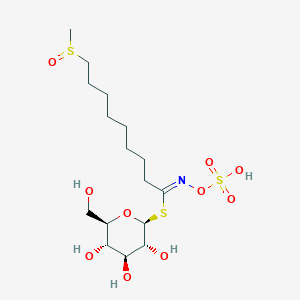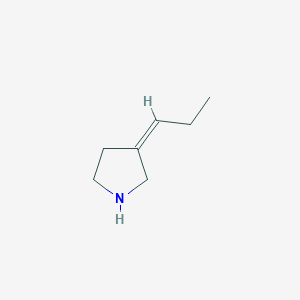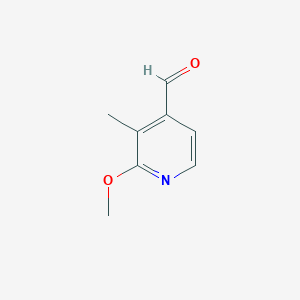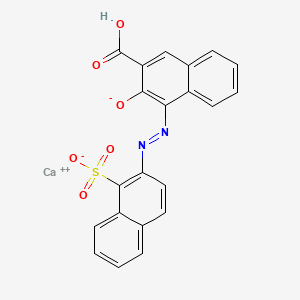
D&C 红 34 号
描述
D&C Red No. 34, also known as D&C Red No. 34, is a useful research compound. Its molecular formula is C21H14CaN2O6S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound D&C Red No. 34 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality D&C Red No. 34 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D&C Red No. 34 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化妆品行业
D&C 红 34 号: 由于其鲜艳的红色色调,在化妆品行业中被广泛使用。 它存在于腮红、面粉和指甲油等产品中。 该颜料须经食品药品监督管理局 (FDA) 认证,以确保个人使用安全 .
生物标记
在生物研究中,D&C 红 34 号 用作各种实验中的染色剂,用于标记和追踪。 其独特的颜色有助于在显微镜分析或体内研究期间可视化生物材料.
染料中间体的研究
科学研究已经针对D&C 红 34 号的制造中间体(例如,托比亚斯酸和 3-羟基-2-萘甲酸)进行了研究,这些中间体对于理解染料的合成和质量控制至关重要 .
作用机制
Target of Action
D&C Red No. 34, also known as Pigment Red 63 or CI 15880 , is a monoazo synthetic red dye . It is primarily used as a coloring agent in various cosmetic and personal care products . Its primary target is the visual appearance of these products, enhancing their aesthetic appeal.
Result of Action
The primary result of the action of D&C Red No. 34 is the imparting of a red color to the products it is used in. This enhances the visual appeal of the product, making it more attractive to the consumer .
Action Environment
The efficacy and stability of D&C Red No. 34 can be influenced by various environmental factors. For instance, exposure to light and heat can potentially degrade the dye and reduce its coloring ability. Therefore, products containing D&C Red No. 34 should be stored in a cool, dark place to maintain their color quality . Furthermore, the pH of the product can also affect the color intensity of the dye .
生化分析
Biochemical Properties
D&C Red No. 34 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction between D&C Red No. 34 and these enzymes can lead to the formation of reactive intermediates that may affect cellular function . Additionally, D&C Red No. 34 can bind to albumin, a major protein in the blood, which facilitates its transport and distribution within the body .
Cellular Effects
D&C Red No. 34 has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions. Furthermore, D&C Red No. 34 can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses . These effects can result in alterations in cellular metabolism, including changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of D&C Red No. 34 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. D&C Red No. 34 can bind to specific sites on enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolism of other compounds . Additionally, D&C Red No. 34 can interact with DNA and RNA, affecting the transcription and translation processes, which in turn influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D&C Red No. 34 can change over time. The stability of D&C Red No. 34 is influenced by factors such as pH, temperature, and exposure to light. Over time, D&C Red No. 34 can degrade, leading to the formation of degradation products that may have different biological activities . Long-term exposure to D&C Red No. 34 in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of D&C Red No. 34 vary with different dosages in animal models. At low doses, D&C Red No. 34 may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . These findings highlight the importance of dosage considerations in the use of D&C Red No. 34.
Metabolic Pathways
D&C Red No. 34 is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of D&C Red No. 34, leading to the formation of metabolites that can be further processed by conjugation reactions . The interaction of D&C Red No. 34 with these enzymes can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
D&C Red No. 34 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Albumin, a major binding protein in the blood, plays a crucial role in the transport of D&C Red No. 34 to various tissues . Additionally, specific transporters on cell membranes facilitate the uptake and efflux of D&C Red No. 34, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of D&C Red No. 34 is influenced by targeting signals and post-translational modifications. D&C Red No. 34 can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For example, it can accumulate in the endoplasmic reticulum and mitochondria, affecting their function and contributing to cellular stress responses .
属性
CAS 编号 |
6417-83-0 |
|---|---|
分子式 |
C21H14CaN2O6S |
分子量 |
462.5 g/mol |
IUPAC 名称 |
calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H14N2O6S.Ca/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29); |
InChI 键 |
SWGFDXUZUMTQLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Ca+2] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)O.[Ca] |
| 6417-83-0 | |
同义词 |
D and C Red No. 34 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary manufacturing impurities found in D&C Red No. 34 and how are they quantified?
A1: The main manufacturing intermediates present in D&C Red No. 34 are 2-amino-1-naphthalenesulfonic acid (Tobias acid) and 3-hydroxy-2-naphthalenecarboxylic acid (3-hydroxy-2-naphthoic acid) [, ]. These impurities, along with subsidiary colors, are quantified using highly sensitive techniques like Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) [, ]. These methods allow for the separation, identification, and quantification of these compounds in D&C Red No. 34 samples.
Q2: How does the UPLC method for analyzing D&C Red No. 34 compare to previous methods?
A2: The UPLC method offers significant advantages over previously employed techniques like Thin Layer Chromatography (TLC) and traditional HPLC []. It provides enhanced resolution with sharper peaks, leading to improved separation of the analytes. Additionally, UPLC significantly reduces analysis time, making it a more efficient method. Lastly, UPLC demonstrates higher accuracy in quantifying subsidiary colors compared to TLC [].
Q3: Why is it important to monitor the levels of manufacturing intermediates in D&C Red No. 34?
A3: Monitoring the levels of manufacturing intermediates, like Tobias acid and 3-hydroxy-2-naphthoic acid, is crucial for ensuring the safety and quality of D&C Red No. 34 []. These impurities may have different toxicological profiles compared to the color additive itself, and their presence above certain levels could potentially pose health risks. Regulatory bodies, such as the U.S. Food and Drug Administration, set strict specifications for the allowable limits of these intermediates in D&C Red No. 34 to mitigate potential risks [, ].
Q4: What can be learned about D&C Red No. 34 from studying its subsidiary colors?
A4: Subsidiary colors, which are structurally related to the main dye component in D&C Red No. 34, can provide insights into the manufacturing process and potential impurities []. By identifying and quantifying these subsidiary colors, researchers can assess the consistency and quality of different batches of D&C Red No. 34. Additionally, understanding the formation and properties of these subsidiary colors can aid in developing improved synthesis and purification methods for the color additive.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B1494621.png)
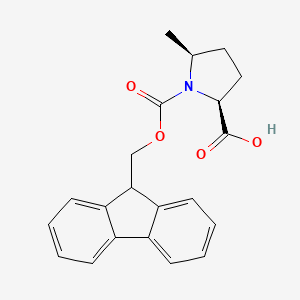
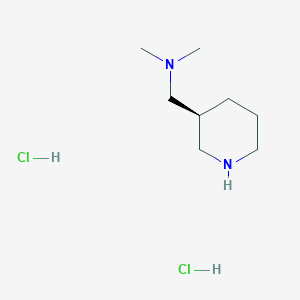
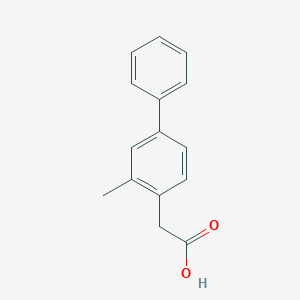
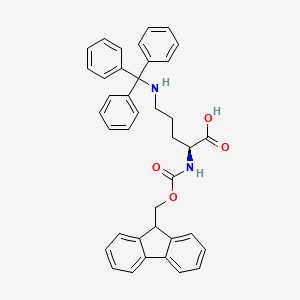

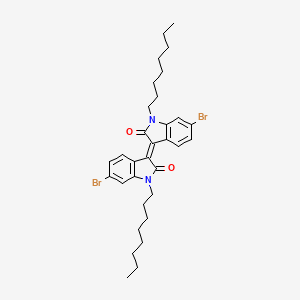
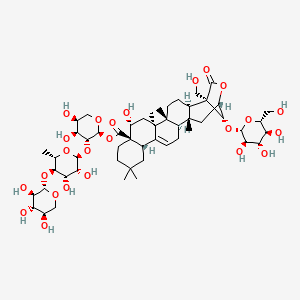
![Disodium;5-[[4-[(4-amino-3-methoxyphenyl)diazenyl]-2-ethoxy-6-sulfonaphthalen-1-yl]diazenyl]-6-oxidonaphthalene-2-sulfonate](/img/structure/B1494665.png)
